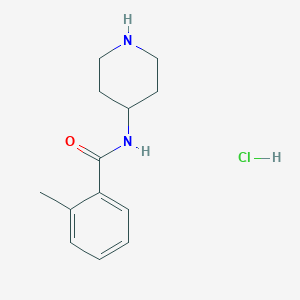

2-methyl-N-(piperidin-4-yl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

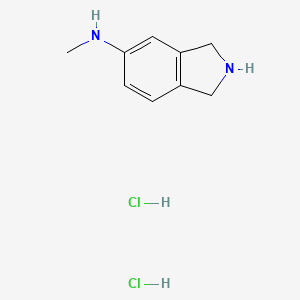

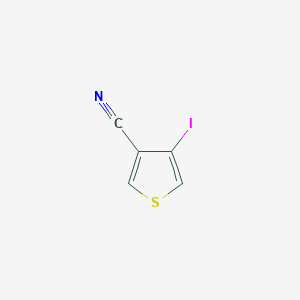

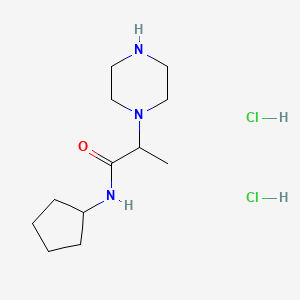

“2-methyl-N-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the CAS Number: 2064217-81-6 . It has a molecular weight of 254.76 . It is a solid substance that should be stored at 2-8°C .

Molecular Structure Analysis

The molecular structure of “2-methyl-N-(piperidin-4-yl)benzamide hydrochloride” is represented by the InChI code: 1S/C13H18N2O.ClH/c1-14-13(16)12-4-2-10(3-5-12)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3,(H,14,16);1H .Physical And Chemical Properties Analysis

“2-methyl-N-(piperidin-4-yl)benzamide hydrochloride” is a solid substance . It should be stored at 2-8°C .Applications De Recherche Scientifique

Role in Drug Designing

Piperidines, which include “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Piperidine derivatives, including “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride”, are being utilized in different ways as anticancer agents . They have shown promising results in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Antiviral Applications

Piperidine derivatives have shown potential as anti-HIV agents . This suggests that “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride” could have potential applications in antiviral research.

Antimicrobial and Antifungal Applications

Piperidine derivatives are also being utilized as antimicrobial and antifungal agents . This indicates that “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride” could be used in the development of new antimicrobial and antifungal drugs.

Antihypertensive and Anti-inflammatory Applications

Piperidine derivatives have been used as antihypertensive and anti-inflammatory agents . This suggests that “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride” could have potential applications in the treatment of hypertension and inflammation.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . This suggests that “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride” could have potential applications in the treatment of psychiatric disorders.

Antioxidant Applications

A series of novel benzamide compounds, which could include “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride”, have shown in vitro antioxidant activity .

Agrochemical Applications

Compounds containing thiourea moieties, which could include “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride”, have been used extensively and commercially as herbicides, fungicides, and insecticides agents in the agrochemical industries .

Safety and Hazards

The safety information for “2-methyl-N-(piperidin-4-yl)benzamide hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

Orientations Futures

The future directions for “2-methyl-N-(piperidin-4-yl)benzamide hydrochloride” and its related compounds could involve further exploration of their synthesis, characterization, and potential applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

The compound interacts with its target, HIF-1, and induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of cleaved caspase-3, promoting apoptosis in tumor cells .

Biochemical Pathways

The compound affects the HIF-1 pathway, which is critical for cellular adaptation to hypoxic conditions . Overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The compound’s molecular weight is 25476 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

The action of 2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride is influenced by the hypoxic environment of the tumor tissue . The increase of HIF expression in a hypoxic environment around the tumor tissue can promote the development of tumors . Inducing hif gene overexpression can inhibit tumor growth and development .

Propriétés

IUPAC Name |

2-methyl-N-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-4-2-3-5-12(10)13(16)15-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJYGASHNGHXMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6600186.png)

![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)